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Benzoxazine

Composite Manufacturing Dimensional Stability Void Reduction

Conventional thermoset resins suffer volumetric shrinkage causing void defects, and require halogenated flame retardants that add weight. Benzoxazine monomers resolve both via catalyst-free ring-opening polymerization with near-zero cure shrinkage and intrinsic UL94 V-0 flame retardancy (LOI 33.5%). • Near-zero volumetric shrinkage eliminates residual stress and void formation in molded composite parts, ensuring dimensional fidelity. • Low dielectric performance (Dk≈4.0, Df≈0.0065 at 1-10 GHz) preserves signal integrity in 5G base station PCBs, ADAS, and data center switches. • High thermal stability (Td5=374°C, Td10=419°C) with halogen-free FR meets aerospace FST regulations (FAR 25.853) without additive flame retardants. Available in research to bulk quantities with batch-specific QC documentation.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B1645224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazine
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CNO2
InChIInChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9H
InChIKeyCMLFRMDBDNHMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazine Monomers and Polybenzoxazines


Benzoxazine is a class of heterocyclic monomers that undergo thermally activated ring-opening polymerization to form polybenzoxazine thermosets, notable for their combination of phenolic-like thermal stability and epoxy-like mechanical performance [1]. The polymerization proceeds without the need for catalysts and releases no volatile by-products, a key processing advantage over conventional condensation-cure systems [2].

Polymerization Mechanism
Catalyst-free, ring-opening cure with near-zero volumetric shrinkage
Processing Advantage
No volatile by-products released during thermally activated cure
Performance Profile
Combines phenolic-like thermal stability with epoxy-like mechanical properties

Non-Interchangeable Benzoxazine Analogs


Within the broad class of phenolic and epoxy resins, performance is critically dependent on molecular architecture and curing mechanism. Benzoxazine-based systems are distinguished by their ring-opening polymerization, which confers near-zero volumetric shrinkage, in stark contrast to the significant shrinkage of epoxy and phenolic condensation cures [1]. This fundamental difference in polymerization behavior directly impacts dimensional stability, void formation, and residual stress in composite parts [2]. Furthermore, the specific choice of phenol and amine precursors for benzoxazine synthesis dictates a wide, and tunable, range of properties—including glass transition temperature, dielectric constant, and char yield—making generic substitution without empirical validation a high-risk proposition for applications requiring tight performance tolerances [3].

Benzoxazine Target
Near-zero shrinkage via ring-opening polymerization
Epoxy / Phenolic Substitute
2–5% shrinkage via condensation cure — may shift dimensional stability, void formation, and residual stress profiles
Precursor-Specific Properties
Phenol and amine choice dictates Tg, dielectric constant, and char yield
Generic Benzoxazine Analog
Different precursors can significantly alter performance — empirical validation required for tight-tolerance applications

Benzoxazine Performance Comparison


Near-Zero Cure Shrinkage vs. Epoxy and Phenolic

Polybenzoxazines exhibit near-zero volumetric shrinkage upon polymerization, in direct contrast to conventional epoxy and phenolic resins which undergo significant shrinkage. This is a fundamental property stemming from the ring-opening polymerization mechanism [1].

Cure Shrinkage
Class-level inference
Target: near-zero shrinkage or slight expansion
vs Epoxy ~2–5% | Phenolic ~2–4%
Supports dimensional-stability screening for precision composite parts
Reported class-level behavior; validate under target cure conditions
Composite Manufacturing Dimensional Stability Void Reduction

Thermal Stability vs. Epoxy and Bismaleimide

A specific bio-based polybenzoxazine demonstrates a 5% weight loss temperature (Td5) of 374 °C and a 10% weight loss temperature (Td10) of 419 °C, with a char yield of 64% at 800 °C [1]. These values are notably higher than those reported for standard bisphenol A epoxy resins and approach or exceed the performance of many bismaleimide (BMI) systems [2].

Thermal Stability
Cross-study comparable
Td5: 374 °C | Td10: 419 °C | Char yield (800 °C): 64%
~24 °C above typical BPA epoxy Td5
Supports high-temperature application screening
TGA under N2, 10 °C/min; cross-study comparison requires method review
High-Temperature Composites Aerospace Materials Thermal Degradation

Low Dielectric Loss for PCB Substrates

Formulations incorporating benzoxazine resins, particularly ODA-type benzoxazine, enable cured products to achieve a dielectric constant (Dk) averaging 4.0 and a dissipation factor (Df) averaging 0.0065 across the 1-10 GHz frequency range [1]. This is a significant improvement over standard FR-4 epoxy systems, which typically exhibit Dk > 4.5 and Df > 0.015 in the same frequency band [2].

Dielectric Loss
Class-level inference
ODA-type formulation: Dk ≈ 4.0, Df ≈ 0.0065 at 1–10 GHz
vs FR-4 Epoxy Dk ≈ 4.5, Df ≈ 0.020
Supports low-loss PCB laminate selection
Formulation-dependent; verify at target frequency and laminate construction
5G/6G Materials Printed Circuit Boards Low-Loss Dielectrics

Intrinsic Flame Retardancy vs. Epoxy

An intrinsically flame-retardant bio-based benzoxazine (DPA-PEPA-Boz) achieves a UL94 V-0 rating and a Limiting Oxygen Index (LOI) of 33.5% [1]. This performance is achieved without halogenated additives, a key differentiator. In comparison, a standard unmodified bisphenol A epoxy resin typically fails UL94 V-2 or V-1 and has an LOI of ~21-23%, requiring significant additive loading to reach V-0 [2].

Flame Retardancy
Head-to-head
DPA-PEPA-Boz: UL94 V-0, LOI 33.5%
vs Unmodified BPA Epoxy UL94 V-2/V-1, LOI ~22%
Supports halogen-free FR material screening
Bio-based benzoxazine example; confirm lot-specific FR performance
Halogen-Free Flame Retardancy Aerospace Interiors Electronics Encapsulation

Low Melt Viscosity Processing

Optimized benzoxazine compound-containing compositions can achieve melt viscosities as low as 0.1 Pa·S to 4.5 Pa·S at 100 °C [1]. This is a significant processing advantage over many high-Tg epoxy formulations and pure bismaleimide (BMI) resins, which typically exhibit melt viscosities in the range of 1-50 Pa·S at similar temperatures, often requiring solvents or high processing temperatures for flow [2].

Melt Viscosity
Cross-study comparable
0.1–4.5 Pa·S at 100 °C
Up to ~10× lower than high-Tg epoxy/BMI baselines
Supports RTM and underfill process screening
Rotational rheometer, 6.3 s⁻¹; validate under target processing conditions
Resin Transfer Molding Semiconductor Packaging Composite Processing

Water Absorption Resistance

Long-term immersion studies show polybenzoxazines exhibit a low rate of water absorption and a low saturation content, a characteristic that compares favorably to epoxy and phenolic resins, which are known for higher moisture uptake leading to property degradation [1].

Water Absorption
Class-level inference
Target: low saturation content, typically by mass
vs Phenolic ~3–8% | Epoxy ~2–5%
Supports hydrolytic-stability screening for humid environments
Long-term immersion; verify under application-specific exposure
Hydrolytic Stability Marine Composites Electronic Packaging

Benzoxazine Application Scenarios


High-Frequency PCB Laminates for 5G/6G

As established in Section 3, benzoxazine-based resin formulations achieve Dk ≈ 4.0 and Df ≈ 0.0065 at 1-10 GHz [1]. This low-loss, halogen-free performance is essential for maintaining signal integrity in high-frequency PCBs used in 5G base stations, advanced driver-assistance systems (ADAS), and data center switches. The material's inherent flame retardancy (V-0) and low water absorption further enhance reliability and safety in these demanding electronic applications, providing a cost-effective alternative to expensive cyanate ester or PTFE-based laminates.

FST-Compliant Aerospace Composites

The combination of high thermal stability (Td5 = 374 °C, Td10 = 419 °C) [2] and intrinsic, halogen-free flame retardancy (UL94 V-0, LOI = 33.5%) [3] makes polybenzoxazines prime candidates for aerospace interior and structural components. The low heat release and smoke generation inherent to the chemistry, coupled with the ability to meet stringent Fire, Smoke, and Toxicity (FST) regulations (e.g., FAR 25.853), enables their use in aircraft cabin interiors, cargo liners, and engine nacelle components without the weight and environmental penalties of additive flame retardants. The near-zero cure shrinkage [4] is critical for producing dimensionally accurate, low-void composite parts.

RTM for Automotive and Industrial Parts

Benzoxazine formulations with low melt viscosity (0.1-4.5 Pa·S at 100 °C) [5] are ideally suited for high-pressure RTM and other closed-mold processes. This low viscosity enables rapid, complete impregnation of complex fiber preforms, reducing cycle times and minimizing void defects in high-volume production of automotive structural components (e.g., battery enclosures, suspension parts) and industrial machinery. The near-zero shrinkage upon cure [4] ensures the final part faithfully replicates the mold dimensions, reducing post-mold finishing and scrap.

Semiconductor Packaging and Underfill

The low melt viscosity [5] and catalyst-free, ring-opening polymerization mechanism of benzoxazines are highly advantageous for semiconductor packaging applications. The low viscosity allows for efficient capillary underfill flow in flip-chip assemblies, while the near-zero shrinkage and low water absorption [4] minimize stress on delicate solder bumps and interconnects, enhancing long-term reliability. Furthermore, the ability to achieve high glass transition temperatures (Tg) and excellent dielectric properties ensures compatibility with advanced packaging technologies and lead-free soldering processes.

Application
Selection Property
Validation Focus
High-frequency PCB laminates (5G/6G)
Low dielectric loss, halogen-free FR
Dk/Df at target frequency; UL94 V-0 rating under use thickness
FST-compliant aerospace composites
Intrinsic FR + high thermal stability
FAR 25.853 heat release / smoke density; Td5 and char yield
RTM for automotive / industrial parts
Low melt viscosity, near-zero shrinkage
Viscosity window at processing temperature; part dimensional tolerance
Semiconductor packaging / underfill
Low viscosity, low shrinkage, low water uptake
Capillary flow performance; stress on interconnects after thermal cycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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